molecular formula C27H47NO2 B11550259 N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine

N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine

Cat. No.: B11550259
M. Wt: 417.7 g/mol
InChI Key: HNYZYMDJMVNFIH-UHFFFAOYSA-N
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Description

(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 3,4-dimethoxybenzaldehyde is reacted with octadecylamine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another compound with a similar aromatic core but different substituents.

Uniqueness

(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENEAMINE is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it suitable for specific applications in materials science and biology.

Properties

Molecular Formula

C27H47NO2

Molecular Weight

417.7 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-octadecylmethanimine

InChI

InChI=1S/C27H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-24-25-20-21-26(29-2)27(23-25)30-3/h20-21,23-24H,4-19,22H2,1-3H3

InChI Key

HNYZYMDJMVNFIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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